1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylbutan-2-yl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine involves several steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-phenylbutan-2-ylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: This compound lacks the sulfonyl and phenylbutan-2-yl groups, making it less complex and potentially less active in certain applications.
1-[(4-Fluorobenzyl)sulfonyl]-4-(2-methyl-1,3-thiazol-4-yl)methylpiperazine: This compound contains a thiazole ring, which may confer different chemical and biological properties compared to the phenylbutan-2-yl group.
Properties
Molecular Formula |
C20H25FN2O2S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(4-phenylbutan-2-yl)piperazine |
InChI |
InChI=1S/C20H25FN2O2S/c1-17(7-8-18-5-3-2-4-6-18)22-13-15-23(16-14-22)26(24,25)20-11-9-19(21)10-12-20/h2-6,9-12,17H,7-8,13-16H2,1H3 |
InChI Key |
AWTPXRYNWWQJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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